N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide
Overview
Description
N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide is a complex organic compound that features a benzoxazole ring, a chromone moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the Chromone Moiety: The chromone structure can be synthesized separately through the cyclization of an appropriate phenolic aldehyde with a β-keto ester.
Coupling Reactions: The benzoxazole and chromone intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired compound.
Final Amidation: The final step involves the amidation of the coupled product with a benzoyl chloride derivative to form the benzamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the chromone and benzamide moieties can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or catalysts like iron(III) chloride.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Material Science: The compound’s unique structural properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt signaling pathways that regulate cell growth and survival, leading to the suppression of tumor growth.
Comparison with Similar Compounds
Similar Compounds
- **N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide shares structural similarities with other benzoxazole and chromone derivatives, such as:
- This compound
- This compound
Uniqueness
- Structural Uniqueness : The combination of benzoxazole, chromone, and benzamide moieties in a single molecule is relatively rare, providing unique chemical and biological properties.
- Functional Uniqueness : Its ability to inhibit specific enzymes and disrupt critical signaling pathways makes it a promising candidate for drug development.
Properties
IUPAC Name |
N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-(2-oxochromen-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2O5/c1-35-23-13-14-27-25(17-23)32-29(36-27)21-6-4-7-22(15-21)31-28(33)19-11-9-18(10-12-19)24-16-20-5-2-3-8-26(20)37-30(24)34/h2-17H,1H3,(H,31,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWSZLXOLJYRMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)C5=CC6=CC=CC=C6OC5=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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